3-Amino-4-methoxyphenol;sulfate
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Overview
Description
3-Amino-4-methoxyphenol sulfate is an organic compound with the molecular formula C7H11NO6S It is a sulfate derivative of 3-Amino-4-methoxyphenol, which is a phenolic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-methoxyphenol sulfate typically involves the methylation of phenol using dimethyl sulfate or methyl chloride in the presence of a base such as sodium hydroxide or potassium hydroxide . This reaction results in the formation of 4-methoxyphenol, which can then be further reacted with ammonia to introduce the amino group, forming 3-Amino-4-methoxyphenol. The final step involves sulfation to produce 3-Amino-4-methoxyphenol sulfate .
Industrial Production Methods
Industrial production methods for 3-Amino-4-methoxyphenol sulfate are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same steps of methylation, amination, and sulfation, but with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-methoxyphenol sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding amines and phenols.
Substitution: It can undergo nucleophilic substitution reactions due to the presence of the amino and methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used under mild to moderate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and phenols.
Substitution: Various substituted phenolic compounds.
Scientific Research Applications
3-Amino-4-methoxyphenol sulfate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Industry: Used in the production of antioxidants, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Amino-4-methoxyphenol sulfate involves its interaction with various molecular targets and pathways. It exhibits antioxidant properties by scavenging free radicals and inhibiting the activity of enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) . Additionally, it may modulate gene expression related to lipid metabolism and energy expenditure .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenol:
3-Amino-4-methoxyphenol: The non-sulfated form of the compound, which shares similar chemical properties but lacks the sulfate group.
Uniqueness
3-Amino-4-methoxyphenol sulfate is unique due to the presence of both amino and methoxy groups, as well as the sulfate group, which enhances its solubility and reactivity in various chemical reactions. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C7H9NO6S-2 |
---|---|
Molecular Weight |
235.22 g/mol |
IUPAC Name |
3-amino-4-methoxyphenol;sulfate |
InChI |
InChI=1S/C7H9NO2.H2O4S/c1-10-7-3-2-5(9)4-6(7)8;1-5(2,3)4/h2-4,9H,8H2,1H3;(H2,1,2,3,4)/p-2 |
InChI Key |
XLDDBMWMHYPYGE-UHFFFAOYSA-L |
Canonical SMILES |
COC1=C(C=C(C=C1)O)N.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
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